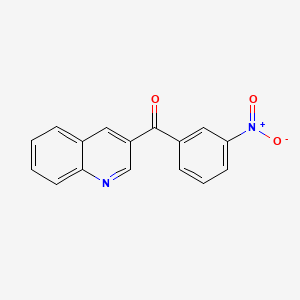

4-(3-Nitrobenzoyl)quinoline; 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

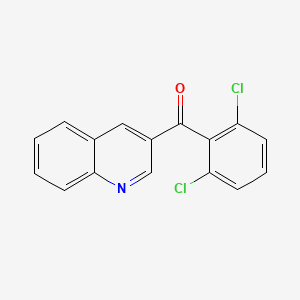

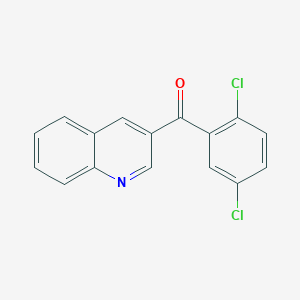

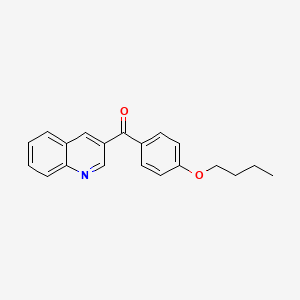

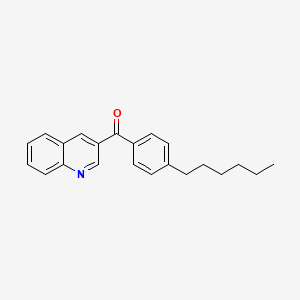

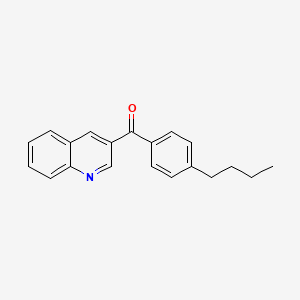

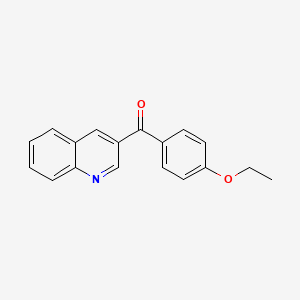

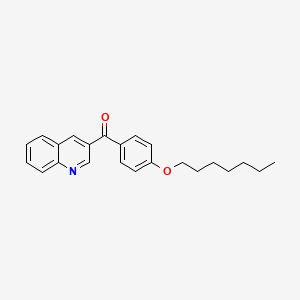

4-(3-Nitrobenzoyl)quinoline is a derivative of quinoline, which is a heterocyclic organic compound. It has a benzene ring fused with N-heterocyclic pyridine . The compound has a molecular weight of 278.27 . It is also known as (3-nitrophenyl)(3-quinolinyl)methanone .

Synthesis Analysis

The synthesis of 4-(3-Nitrobenzoyl)quinoline involves the simultaneous double C2/C3 functionalization of the pyridine ring of the quinoline molecule by the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide .Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The structure of 4-(3-Nitrobenzoyl)quinoline would be similar, with the addition of the 3-nitrobenzoyl group. Further spectroscopic characterization would provide more detailed information about the molecular structure .Aplicaciones Científicas De Investigación

Antibacterial Activity

The derivatives of 1,3-diazole (imidazole) have been investigated for their antibacterial properties. Researchers have explored their potential against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . Further studies could focus on optimizing the structure to enhance antibacterial efficacy.

Mecanismo De Acción

Target of Action

Quinoline derivatives, a core structure in this compound, are known to interact with multiple receptors and enzymes, including dna gyrase and topoisomerase iv . These enzymes play crucial roles in bacterial DNA replication, transcription, and recombination .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

It’s known that quinoline derivatives can interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv .

Result of Action

Quinoline derivatives are known to have broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . Recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development . This suggests that 4-(3-Nitrobenzoyl)quinoline and its derivatives could also have potential for future research and drug development.

Propiedades

IUPAC Name |

(3-nitrophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c19-16(12-5-3-6-14(9-12)18(20)21)13-8-11-4-1-2-7-15(11)17-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEGACKRKNTXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Nitrophenyl)(quinolin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.